Titanium 2,2',2''-nitrilotrisethanolate

Vue d'ensemble

Description

Méthodes De Préparation

Titanium 2,2’,2’'-nitrilotrisethanolate can be synthesized through the reaction of titanium tetrachloride with triethanolamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for commercial use .

Analyse Des Réactions Chimiques

Titanium 2,2’,2’'-nitrilotrisethanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.

Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state titanium compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Catalytic Applications

Titanium 2,2',2''-nitrilotrisethanolate serves as a catalyst in various chemical reactions. Its ability to stabilize titanium in different oxidation states enhances its catalytic efficiency.

Case Study: Coating Solutions

A study indicated that titanium chelates, including this compound, are used in coating compositions to improve corrosion resistance and adhesion properties in industrial applications. The coatings formed exhibit enhanced durability and performance under harsh conditions .

Pharmaceutical Applications

Recent research highlights the potential of titanium-based compounds in drug delivery systems due to their biocompatibility and ability to facilitate controlled release of therapeutic agents.

Case Study: Drug Delivery Systems

Titanium dioxide nanoparticles, often functionalized with this compound, have been explored as drug carriers. They demonstrate low toxicity and effective encapsulation of drugs like Docetaxel, showing promise in enhancing the therapeutic effects while minimizing side effects .

Nanotechnology and Photocatalysis

The compound's properties make it suitable for applications in nanotechnology, particularly in photocatalysis. It can be utilized to degrade pollutants and enhance energy conversion processes.

Case Study: Environmental Applications

Titanium-based nanomaterials have been investigated for their photocatalytic activity in degrading organic pollutants under UV light. Research shows that this compound-modified titanium dioxide exhibits improved photocatalytic efficiency compared to unmodified counterparts .

Coatings and Surface Treatments

The compound is used in formulating advanced coatings that require high-performance characteristics such as resistance to wear and environmental degradation.

Data Table: Comparison of Coating Performance

| Coating Type | Corrosion Resistance | Adhesion Strength | Application Area |

|---|---|---|---|

| This compound-based | Excellent | High | Automotive & Aerospace |

| Conventional Coatings | Moderate | Moderate | General Industrial Use |

Safety and Environmental Considerations

While this compound has beneficial applications, safety data indicates it should be handled with care due to potential hazards associated with its chemical properties.

Safety Data Overview

- Signal Word : Danger

- Hazard Statements : Flammable liquid and vapor; Causes serious eye irritation; Causes skin irritation.

- Precautionary Statements : Keep away from heat/sparks/open flames; Wear protective gloves/eye protection.

Mécanisme D'action

The mechanism of action of titanium 2,2’,2’'-nitrilotrisethanolate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Titanium 2,2’,2’'-nitrilotrisethanolate is unique due to its specific ligand structure and titanium coordination. Similar compounds include:

Titanium isopropoxide: Used in similar applications but with different reactivity and properties.

Titanium butoxide: Another titanium alkoxide with distinct chemical behavior.

Titanium acetylacetonate: Used as a catalyst and in material synthesis, but with different ligand coordination.

These compounds share some similarities in their applications but differ in their chemical properties and reactivity, making titanium 2,2’,2’'-nitrilotrisethanolate unique in its specific uses and effectiveness .

Activité Biologique

Titanium 2,2',2''-nitrilotrisethanolate (CAS No. 15879-01-3) is a titanium compound with notable biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant case studies, highlighting its potential applications in various fields, particularly in biomedicine.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₄O₄Ti |

| Molar Mass | 210.03 g/mol |

| Water Solubility | 100 mg/L at 20°C |

| LogP | -1 at 25°C |

| Density | 0.808 g/cm³ |

This compound exhibits hydrolytic instability, with a half-life of less than five minutes in aqueous solutions, which may influence its biological interactions and applications .

Mechanisms of Biological Activity

Antibacterial Properties

Research indicates that titanium compounds, including titanium nitrilotrisethanolates, possess antibacterial properties. The antibacterial mechanism is primarily attributed to the release of titanium ions, which can disrupt bacterial cell membranes and inhibit growth. Studies have shown that titanium surfaces modified with nanotubular structures demonstrate enhanced antibacterial activity due to increased surface area and ion release rates .

Cytotoxicity and Biocompatibility

The cytotoxic effects of titanium nitrilotrisethanolate have also been evaluated. In vitro studies suggest that while the compound exhibits some cytotoxic characteristics at high concentrations, it shows promising biocompatibility when used in lower doses. This balance between efficacy and safety is crucial for its application in biomedical devices and implants .

Case Studies

-

Antibacterial Efficacy Against Biofilms

A study investigated the effectiveness of titanium nanotubular surfaces against biofilm-forming bacteria associated with prosthetic joint infections. The results indicated that larger nanotube diameters significantly enhanced antibacterial effects, leading to bacterial lysis and reduced biofilm formation . -

Toxicity Assessment in Aquatic Environments

Research on the environmental impact of titanium dioxide nanoparticles (TiO₂ NPs), closely related to titanium nitrilotrisethanolate, found that these particles can persist in aquatic environments and affect microbial communities. The study highlighted the importance of understanding the fate and transport of titanium-based compounds in natural water systems .

Research Findings

Recent studies have focused on the following aspects of this compound:

- Antibacterial Activity : Concentration-dependent studies revealed that lower concentrations (0.001 g/L) showed reduced antibacterial efficacy compared to higher concentrations (1 g/L), where significant bacterial luminescence reduction was observed .

- Biocompatibility Tests : In vivo assessments indicated that while acute toxicity was low, chronic exposure could lead to histopathological changes in animal models . Further research is needed to establish long-term safety profiles.

- Environmental Impact : Investigations into the environmental persistence of titanium compounds emphasize the need for careful monitoring due to potential ecological risks associated with their widespread use .

Propriétés

Numéro CAS |

15879-01-3 |

|---|---|

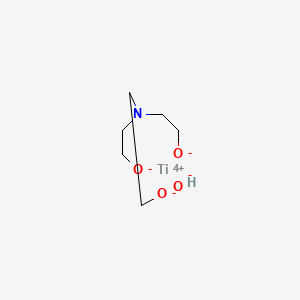

Formule moléculaire |

C6H17NO4Ti |

Poids moléculaire |

215.07 g/mol |

Nom IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;titanium;hydrate |

InChI |

InChI=1S/C6H15NO3.H2O.Ti/c8-4-1-7(2-5-9)3-6-10;;/h8-10H,1-6H2;1H2; |

Clé InChI |

BNGROJIKSDDCMO-UHFFFAOYSA-N |

SMILES |

C(C[O-])N(CC[O-])CC[O-].[OH-].[Ti+4] |

SMILES canonique |

C(CO)N(CCO)CCO.O.[Ti] |

Key on ui other cas no. |

15879-01-3 |

Description physique |

Liquid |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.